molecular formula C7H12N4 B12284086 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B12284086
M. Wt: 152.20 g/mol
InChI Key: MJIWVLBPVFCYJB-UHFFFAOYSA-N
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Description

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that features a pyrrolidine ring attached to a 1,2,3-triazole ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

The synthesis of 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole typically involves the alkylation of azoles with a mesylate or its analogues, followed by deprotection. This two-step method allows for the preparation of the compound in yields ranging from 16% to 65% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, while the triazole ring can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:

  • 1-(Pyrrolidin-2-yl)-1H-pyrazoles
  • 1-(Pyrrolidin-2-yl)-1H-imidazoles
  • 1-(Piperidin-2-yl)-1H-pyrazoles
  • 1-(Piperidin-2-yl)-1H-1,2,4-triazoles

These compounds share structural similarities but differ in their ring systems and substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(pyrrolidin-2-ylmethyl)triazole

InChI

InChI=1S/C7H12N4/c1-2-7(8-3-1)6-11-5-4-9-10-11/h4-5,7-8H,1-3,6H2

InChI Key

MJIWVLBPVFCYJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=CN=N2

Origin of Product

United States

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